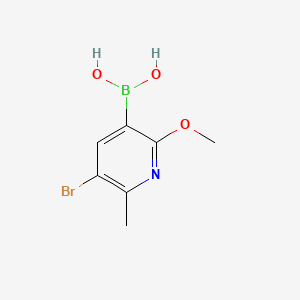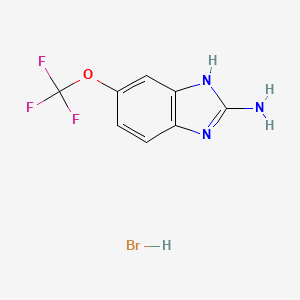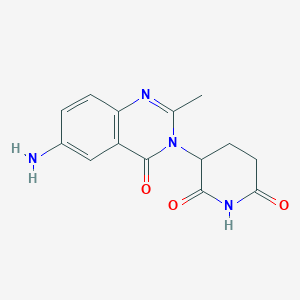amine hydrochloride](/img/structure/B13462179.png)
[(3-Fluoro-2-methylphenyl)methyl](methyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Fluoro-2-methylphenyl)methylamine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a fluorine atom and a methyl group attached to a benzene ring, which is further connected to a methylamine group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-2-methylphenyl)methylamine hydrochloride typically involves the reaction of 3-fluoro-2-methylbenzyl chloride with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of (3-Fluoro-2-methylphenyl)methylamine hydrochloride follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous flow reactors and automated systems to control the reaction parameters precisely. The final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(3-Fluoro-2-methylphenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles like hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of substituted benzylamines or other derivatives.
科学的研究の応用
(3-Fluoro-2-methylphenyl)methylamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (3-Fluoro-2-methylphenyl)methylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, altering their activity and affecting biochemical pathways. The presence of the fluorine atom enhances its binding affinity to certain targets, making it a valuable tool in drug discovery and development.
類似化合物との比較
Similar Compounds
- [(3-Fluoro-2-methylphenyl)methyl]amine
- (3-Fluoro-2-methylphenyl)methylamine
- (3-Fluoro-2-methylphenyl)methylamine
Uniqueness
(3-Fluoro-2-methylphenyl)methylamine hydrochloride is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring, which imparts distinct chemical and biological properties. The fluorine atom enhances its stability and binding affinity, while the methyl group influences its reactivity and solubility. These features make it a versatile compound in various research and industrial applications.
特性
分子式 |
C9H13ClFN |
|---|---|
分子量 |
189.66 g/mol |
IUPAC名 |
1-(3-fluoro-2-methylphenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H12FN.ClH/c1-7-8(6-11-2)4-3-5-9(7)10;/h3-5,11H,6H2,1-2H3;1H |
InChIキー |
BDQAVYIBIKUDPG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1F)CNC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![exo-3-Mercapto-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester](/img/structure/B13462098.png)

![3-[6-Bromo-2-oxobenzo[cd]indol-1(2H)-yl]piperidine-2,6-dione](/img/structure/B13462108.png)
![1-Methyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B13462113.png)


![tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B13462129.png)
![[(E)-2-(6-Methylpyridin-3-YL)ethenyl]boronic acid](/img/structure/B13462137.png)



![[(2S)-piperidin-2-yl]methanethiol hydrochloride](/img/structure/B13462160.png)


